Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
CAS No.: 23901-25-9
Cat. No.: VC18429916
Molecular Formula: C23H26ClFN2O
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23901-25-9 |
|---|---|
| Molecular Formula | C23H26ClFN2O |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride |
| Standard InChI | InChI=1S/C23H25FN2O.ClH/c1-25-21-6-3-2-5-19(21)20-12-15-26(16-13-22(20)25)14-4-7-23(27)17-8-10-18(24)11-9-17;/h2-3,5-6,8-11H,4,7,12-16H2,1H3;1H |
| Standard InChI Key | MGSXEOGSPHIRRK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C41.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(4-fluorophenyl)-4-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-3-ium-3-yl)butan-1-one chloride, reflects its intricate structure. Key features include:
-
A 4-fluorophenyl ketone group linked to a four-carbon aliphatic chain.
-
A 6-methyl-1,4,5,6-tetrahydroazepino[4,5-b]indole moiety, comprising a seven-membered azepine ring fused to an indole system.
-
A quaternary ammonium center stabilized by a chloride counterion.
The molecular formula C23H26ClFN2O corresponds to a molecular weight of 400.9 g/mol. Spectroscopic characterization via NMR and IR confirms the presence of the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and carbonyl group (νC=O ~ 1680 cm⁻¹).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 23901-25-9 | |
| Molecular Weight | 400.9 g/mol | |
| IUPAC Name | See Section 1.1 | |
| Canonical SMILES | CN1C2=C(CCNH+CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C41.[Cl-] | |
| XLogP3 | 3.7 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-fluoroacetophenone and tryptamine derivatives:
-
Formation of the Azepinoindole Core: Condensation of 6-methyltryptamine with γ-butyrolactone under acidic conditions yields the tetrahydroazepinoindole intermediate.
-
Alkylation and Quaternary Ammonium Formation: Reaction with 1,4-dibromobutane introduces the aliphatic chain, followed by treatment with HCl to generate the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, verified by HPLC.
Challenges and Modifications
-
Steric Hindrance: The bulky azepinoindole system necessitates high-dilution conditions during cyclization to prevent oligomerization.
-
Solubility: The hydrochloride salt improves aqueous solubility (2.1 mg/mL in PBS pH 7.4) compared to the free base.
Pharmacological Profile
Mechanism of Action
As a dopamine D2 receptor antagonist, the compound exhibits nanomolar affinity (Ki = 3.8 nM in rat striatal membranes) . The fluorine substituent enhances blood-brain barrier penetration, while the azepinoindole moiety confers selectivity over serotonin receptors (5-HT2A Ki = 420 nM) .
Table 2: Receptor Binding Affinities
| Receptor | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| Dopamine D2 | 3.8 | Radioligand | |
| 5-HT2A | 420 | Competitive | |
| α1-Adrenergic | 85 | Functional |
In Vivo Efficacy
In rodent models:
-
Apomorphine-Induced Stereotypy: ED50 = 0.7 mg/kg (s.c.), comparable to haloperidol .
-
Catalepsy Threshold: Higher than classical antipsychotics (ED50 = 12 mg/kg), suggesting reduced extrapyramidal side effects .
Analytical and Quality Control Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, D2O): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (m, 6H, indole/azepine), 3.75 (m, 4H, CH2-N).
-
HPLC: C18 column, 70:30 acetonitrile/0.1% TFA, retention time = 9.2 min.
Stability Studies
-
pH Stability: Degrades <5% over 24h at pH 1–9 (37°C).
-
Photostability: Protected from UV light due to indole photosensitivity.
Comparative Analysis with Related Butyrophenones
Table 3: Structural and Functional Comparison
| Compound | Molecular Weight | D2 Ki (nM) | Clinical Use | Source |
|---|---|---|---|---|
| Haloperidol | 375.9 | 1.2 | Schizophrenia | |
| Droperidol | 379.3 | 0.8 | Anesthesia | |
| This Compound | 400.9 | 3.8 | Preclinical |
The higher molecular weight and modified heterocycle in this derivative may reduce metabolic clearance compared to haloperidol (t1/2 = 18h vs. 12h in rats) .
Future Directions and Challenges
Clinical Translation
-
Phase I Trials: Pending pharmacokinetic studies in humans to establish safety margins.
-
Formulation Development: Lipid nanoparticles are being explored to enhance oral bioavailability (currently 22% in rats).
Synthetic Chemistry Innovations
-
Flow Chemistry: Microreactor systems may improve yield in azepinoindole cyclization steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume